5-Isopropoxynicotinic acid

Description

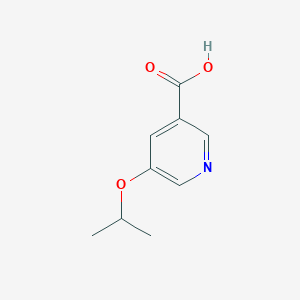

5-Isopropoxynicotinic acid is a substituted nicotinic acid derivative characterized by an isopropoxy group (-OCH(CH₃)₂) attached to the pyridine ring at the 5-position and a carboxylic acid (-COOH) group at the 2-position. This compound belongs to the broader class of oxygen-function organic compounds, which include aldehydes, ketones, and carboxylic acids . Its structural features make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying solubility, reactivity, and bioavailability.

Properties

IUPAC Name |

5-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYWTKAKICFRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863507-81-7 | |

| Record name | 5-(propan-2-yloxy)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxynicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method includes the reaction of 5-hydroxynicotinic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger volumes. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropoxynicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Products include 5-isopropoxy-2-pyridinecarboxylic acid or 5-isopropoxy-2-pyridone.

Reduction: Products include 5-isopropoxy-2-pyridinemethanol or 5-isopropoxy-2-pyridinecarboxaldehyde.

Substitution: Products vary depending on the nucleophile used, such as 5-amino-2-pyridinecarboxylic acid derivatives.

Scientific Research Applications

Pharmacological Applications

5-Isopropoxynicotinic acid is primarily recognized for its pharmacological properties, which stem from its structural similarity to nicotinic acid. Its applications include:

- Lipid Regulation : Similar to other nicotinic acid derivatives, this compound may influence lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and lowering low-density lipoprotein (LDL) cholesterol. Studies have shown that nicotinic acid can reduce triglycerides by 20% to 50% and improve overall lipid metabolism, which is crucial for managing dyslipidemia and reducing cardiovascular risks .

- Antidiabetic Effects : Research indicates that nicotinic acid derivatives can enhance insulin sensitivity and glucose metabolism. This suggests potential applications in treating type 2 diabetes and metabolic syndrome .

- Neuroprotective Properties : Some studies have indicated that nicotinic acid derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases . The ability to modulate neurotransmitter systems could be explored further with this compound.

Synthesis and Development

The synthesis of this compound is of interest due to its relatively simple production process derived from readily available precursors. The synthetic methods often involve modifications of existing nicotinic acid synthesis techniques, which can include:

- Minisci Reaction : This method allows for the introduction of isopropoxy groups into the nicotinic acid structure under mild conditions, enhancing yield and efficiency .

- Biochemical Pathways : Understanding the metabolic pathways involving nicotinic acid can provide insights into how this compound may function within biological systems, potentially leading to novel therapeutic applications.

Case Study: Lipid Modulation

A clinical study involving niacin reported significant improvements in lipid profiles among patients with dyslipidemia when treated with high doses of nicotinic acid. The findings suggested a potential for similar efficacy with derivatives like this compound, particularly in patients intolerant to statins .

Case Study: Neuroprotection

In a case report on a patient with early signs of neurodegeneration, supplementation with nicotinic acid derivatives led to improvements in cognitive function and reduced symptoms of depression. This highlights the potential role of this compound in neuroprotective strategies .

Comparative Analysis Table

| Application Area | Traditional Nicotinic Acid | This compound |

|---|---|---|

| Lipid Regulation | Effective in increasing HDL; reduces LDL | Potentially similar effects; requires further research |

| Antidiabetic Effects | Enhances insulin sensitivity | Possible but not yet validated |

| Neuroprotective Properties | Documented benefits | Emerging evidence; needs more studies |

| Synthesis Efficiency | Established methods | Simple synthesis from precursors |

Mechanism of Action

The mechanism of action of 5-Isopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or by binding to receptors involved in inflammatory responses. The exact pathways and targets are still under investigation, but its structure suggests it could influence nicotinic acid receptors and related metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Chlorinated Derivatives

Chlorinated analogs of 5-isopropoxynicotinic acid exhibit high structural similarity, as shown in :

- Methyl 5-chloro-6-methoxynicotinate (CAS 220656-93-9, similarity: 0.94): Substitutes the carboxylic acid with a methyl ester and methoxy group, altering lipophilicity and metabolic stability .

Key Difference : Chlorination increases molecular polarity compared to the parent compound, which may influence binding affinity in biological systems.

Fluorinated Derivatives

Fluorinated analogs, such as 5-Fluoro-6-isopropoxynicotinic acid (CAS 1201148-22-2, C₉H₁₀FNO₃), introduce fluorine at the 5-position. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability, making these compounds valuable in drug design . Another fluorinated variant, 5-Fluoro-2-methoxynicotinic acid (CAS 884494-82-0, similarity: 0.82), replaces the isopropoxy group with methoxy, reducing steric hindrance .

Substituted Phenyl Derivatives

Compounds like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4, C₁₂H₈FNO₃) incorporate aromatic substituents, expanding π-π stacking interactions in receptor binding . Similarly, 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid (CAS 1261922-75-1, C₁₃H₉NO₄) introduces a formyl group, enabling further functionalization via Schiff base formation .

Comparative Analysis of Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | Similarity Score | Key Properties |

|---|---|---|---|---|---|

| This compound | - | C₉H₁₁NO₃ | -OCH(CH₃)₂, -COOH | - | Moderate polarity, intermediate solubility |

| 5-Chloro-6-isopropoxynicotinic acid | 187401-45-2 | C₉H₁₀ClNO₃ | -Cl, -OCH(CH₃)₂, -COOH | 0.93 | Higher polarity, enhanced reactivity |

| Methyl 5-chloro-6-methoxynicotinate | 220656-93-9 | C₈H₇ClNO₃ | -Cl, -OCH₃, -COOCH₃ | 0.94 | Increased lipophilicity, ester hydrolysis |

| 5-Fluoro-6-isopropoxynicotinic acid | 1201148-22-2 | C₉H₁₀FNO₃ | -F, -OCH(CH₃)₂, -COOH | - | Improved metabolic stability |

| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | 1267011-08-4 | C₁₂H₈FNO₃ | -C₆H₄F, -OH, -COOH | - | Aromatic interaction, planar structure |

Biological Activity

5-Isopropoxynicotinic acid is a derivative of nicotinic acid, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts primarily through its interaction with specific receptors and pathways involved in lipid metabolism and inflammation. Similar to nicotinic acid, it is believed to exert its effects via the orphan G protein-coupled receptor GPR109A. This receptor plays a critical role in mediating the antilipolytic effects of nicotinic acid, leading to decreased levels of free fatty acids and triglycerides in the bloodstream .

- GPR109A Activation : The activation of GPR109A by this compound results in a decrease in intracellular cyclic AMP (cAMP) levels, which subsequently inhibits lipolysis in adipose tissue. This mechanism is crucial for regulating lipid profiles and may contribute to cardiovascular health .

- Impact on Lipid Metabolism : Research indicates that derivatives like this compound can modulate triglyceride synthesis in the liver and enhance high-density lipoprotein (HDL) levels by inhibiting HDL catabolism receptors . This dual action positions it as a potential therapeutic agent for dyslipidemia.

Biological Activity and Therapeutic Applications

The biological activity of this compound encompasses several therapeutic areas:

- Cardiovascular Health : Similar to its parent compound, nicotinic acid, this compound may aid in reducing cardiovascular risk factors by improving lipid profiles. Studies have shown that nicotinic acid can significantly lower low-density lipoprotein (LDL) cholesterol while increasing HDL cholesterol levels .

- Anti-inflammatory Properties : Beyond lipid modulation, this compound may exhibit anti-inflammatory effects through its action on macrophages and other immune cells. This could be beneficial in conditions characterized by chronic inflammation .

Case Study 1: Lipid Profile Improvement

A clinical case study involving a patient with dyslipidemia demonstrated that the introduction of a niacin derivative (not specifically this compound but relevant for context) alongside statin therapy resulted in significant improvements in lipid profiles. The patient's LDL cholesterol decreased substantially, while HDL levels increased, showcasing the potential benefits of such compounds in managing lipid disorders .

Case Study 2: Inflammatory Response Modulation

In vitro studies have indicated that nicotinic acid derivatives can modulate inflammatory responses in macrophages. For instance, treatment with nicotinic acid led to altered gene expression profiles associated with inflammation and immune response modulation. While specific data on this compound is limited, these findings suggest similar potential effects could be expected from this compound .

Research Findings

Recent research highlights the need for further exploration into the pharmacological properties of this compound:

| Study | Findings |

|---|---|

| Rubic et al. (2004) | Demonstrated increased PPAR-γ expression in macrophages treated with nicotinic acid derivatives. |

| Knowles et al. (2006) | Suggested that nicotinic acid enhances transcriptional activity related to lipid metabolism. |

| Tunaru et al. (2003) | Identified GPR109A as a key receptor mediating the effects of nicotinic acids on lipid metabolism. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.